1-Chloro-5-(2-methoxyethoxy)pentane

Catalog No.
S14016267
CAS No.
M.F
C8H17ClO2
M. Wt
180.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-5-(2-methoxyethoxy)pentane

Product Name

1-Chloro-5-(2-methoxyethoxy)pentane

IUPAC Name

1-chloro-5-(2-methoxyethoxy)pentane

Molecular Formula

C8H17ClO2

Molecular Weight

180.67 g/mol

InChI

InChI=1S/C8H17ClO2/c1-10-7-8-11-6-4-2-3-5-9/h2-8H2,1H3

InChI Key

BFBHBTQBIYKYHJ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCCCCl

1-Chloro-5-(2-methoxyethoxy)pentane is an organic compound with the molecular formula C8_8H17_{17}ClO2_2. This compound is classified as a chlorinated ether, characterized by a chlorine atom and a methoxyethoxy group attached to a pentane backbone. The presence of these functional groups contributes to its unique chemical properties and reactivity, making it of interest in various fields of chemistry, particularly in organic synthesis and materials science.

  • Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles such as hydroxide ions, alkoxides, or amine groups. This reaction is significant for synthesizing other organic compounds.
  • Oxidation: The methoxyethoxy group can be oxidized to yield corresponding aldehydes or carboxylic acids, which are valuable intermediates in organic synthesis.
  • Reduction: The compound can also be reduced to form alcohols or alkanes, further expanding its utility in synthetic chemistry.

The synthesis of 1-Chloro-5-(2-methoxyethoxy)pentane can be achieved through various methods:

  • Nucleophilic Substitution Reaction: A common method involves reacting 1,5-dichloropentane with sodium methoxyethoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction typically occurs under reflux conditions, allowing for the substitution of one chlorine atom with the methoxyethoxy group.
  • Industrial Production: In industrial settings, continuous flow reactors may be used to enhance mixing and heat transfer during synthesis. Optimizing reaction conditions and using catalysts can improve the yield and purity of the final product.

1-Chloro-5-(2-methoxyethoxy)pentane has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound is investigated for its potential use as a building block in synthesizing biologically active compounds.
  • Pharmaceutical Development: It may be explored for its utility in drug development and as a precursor for pharmaceuticals.
  • Industrial Uses: The compound finds applications in producing specialty chemicals and materials.

While specific interaction studies on 1-Chloro-5-(2-methoxyethoxy)pentane are scarce, similar chlorinated ethers have been shown to interact with various biological systems. Their reactivity with nucleophiles suggests potential interactions with enzymes or receptors in biological pathways. Understanding these interactions could provide insights into their safety profiles and efficacy as pharmaceutical agents.

Several compounds share structural similarities with 1-Chloro-5-(2-methoxyethoxy)pentane. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Aspects
1-Chloro-2-methoxyethaneShorter carbon chainSimpler structure; lacks the extended ether group
1-Chloro-3-(2-methoxyethoxy)propaneDifferent carbon chain lengthSimilar functional groups but different backbone
1-Chloro-5-methoxypentaneLacks the ethoxy groupOnly contains a methoxy group without additional ether functionality

Uniqueness: 1-Chloro-5-(2-methoxyethoxy)pentane is distinguished by its specific combination of a chlorinated pentane backbone and a methoxyethoxy group. This unique structure imparts distinct reactivity and properties that make it valuable for various chemical syntheses and applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

180.0917075 g/mol

Monoisotopic Mass

180.0917075 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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